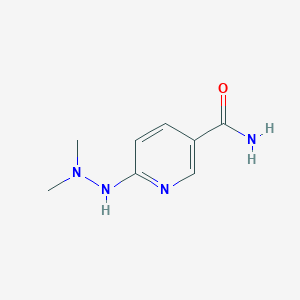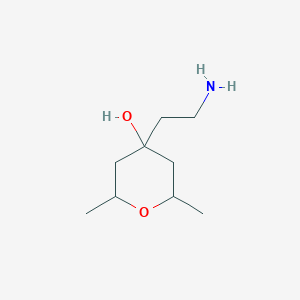
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL is an organic compound that features a six-membered oxane ring with two methyl groups at positions 2 and 6, and an aminoethyl group at position 4
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via nucleophilic substitution reactions. For example, a halogenated oxane derivative can be reacted with ethylenediamine under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminoethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学研究应用
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a precursor for biologically active molecules.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL involves its interaction with molecular targets such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. Pathways involved may include signal transduction or metabolic processes.
相似化合物的比较
Similar Compounds
4-(2-Aminoethyl)phenol: Similar structure but with a phenol ring instead of an oxane ring.
2-Aminoethyl-2,6-dimethylpiperidine: Similar structure but with a piperidine ring.
Uniqueness
4-(2-Aminoethyl)-2,6-dimethyloxan-4-OL is unique due to its oxane ring structure, which imparts different chemical and physical properties compared to similar compounds with phenol or piperidine rings
属性
分子式 |
C9H19NO2 |
|---|---|
分子量 |
173.25 g/mol |
IUPAC 名称 |
4-(2-aminoethyl)-2,6-dimethyloxan-4-ol |
InChI |
InChI=1S/C9H19NO2/c1-7-5-9(11,3-4-10)6-8(2)12-7/h7-8,11H,3-6,10H2,1-2H3 |
InChI 键 |
NTGPARSOECUSFG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(CC(O1)C)(CCN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


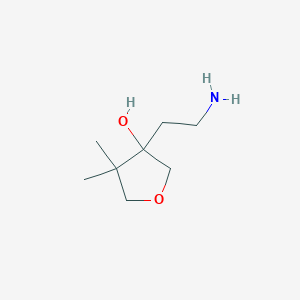

amine](/img/structure/B13198844.png)
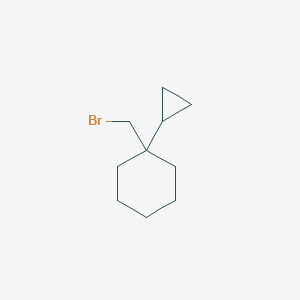
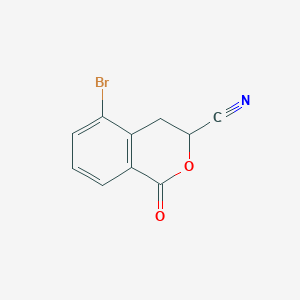
![2-[(Phenylsulfanyl)methyl]pyrrolidine](/img/structure/B13198869.png)
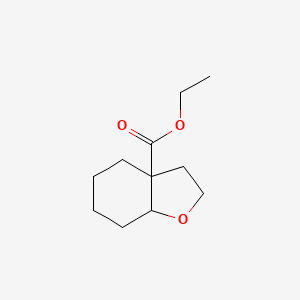
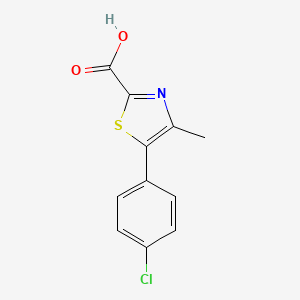

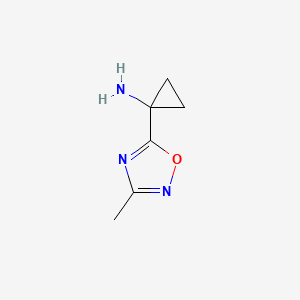
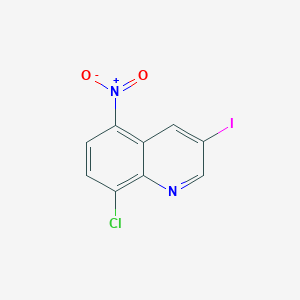
![2-{[2-(Difluoromethoxy)phenyl]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13198920.png)

